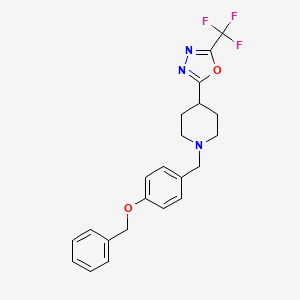

2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole" is a derivative of the 1,3,4-oxadiazole class, which is known for its biological activities. This class of compounds has been extensively studied due to their potential applications in various fields, including as liquid crystalline monomers and in antimicrobial treatments .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclocondensation of amidoximes with trifluoroacetic anhydride or benzoic acid derivatives, yielding moderate to high yields . In a related synthesis, N-substituted derivatives of 1,3,4-oxadiazoles were prepared through a series of steps starting from benzenesulfonyl chloride and ethyl isonipecotate, leading to various intermediates and finally the target compounds . Another synthesis approach involves converting organic acids into esters, hydrazides, and subsequently 1,3,4-oxadiazole-2-thiols, which are then reacted with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine to yield the desired sulfides .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been confirmed through techniques such as single crystal X-ray diffraction studies. Computational density functional theory (DFT) calculations have been used to identify reactive sites for electrophilic and nucleophilic attacks. The crystal structures of these compounds often exhibit intermolecular hydrogen bonds contributing to their stability .

Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives can undergo various chemical reactions, including the Boulton–Katritzky rearrangement, which can occur at room temperature in the presence of water and HCl, leading to the formation of spiropyrazoline compounds . This rearrangement is a notable reaction due to its ability to alter the structure of the oxadiazole ring under specific conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. For instance, the presence of substituents like the trifluoromethyl group can affect the compound's lipophilicity and electronic properties. The liquid crystalline behavior of some oxadiazoles is determined by their phase transition behavior, which is dependent on their structural features . Additionally, the antimicrobial activity of these compounds is often evaluated through screening against various Gram-negative and Gram-positive bacteria, with some derivatives showing moderate to high activity .

特性

IUPAC Name |

2-[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N3O2/c23-22(24,25)21-27-26-20(30-21)18-10-12-28(13-11-18)14-16-6-8-19(9-7-16)29-15-17-4-2-1-3-5-17/h1-9,18H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEGZQGQSIGINU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC3=CC=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2537741.png)

![N-[5-[[2-(2,3-dimethylanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B2537742.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2537745.png)

![3-(4-fluorophenyl)-1-(3-nitrophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2537747.png)

![2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2537748.png)

![ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate](/img/structure/B2537749.png)

![3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2537750.png)

![4-methoxy-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2537751.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2537753.png)

![(Z)-8-(pyridin-4-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2537762.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2537763.png)